molecular formula C13H18ClN B2820783 8-Azatricyclo[8.2.2.02,7]tetradeca-2,4,6-triene;hydrochloride CAS No. 2470440-17-4

8-Azatricyclo[8.2.2.02,7]tetradeca-2,4,6-triene;hydrochloride

Cat. No.: B2820783
CAS No.: 2470440-17-4
M. Wt: 223.74
InChI Key: BKNBRDIXBVWTLE-UHFFFAOYSA-N
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Description

8-Azatricyclo[8.2.2.02,7]tetradeca-2,4,6-triene;hydrochloride is a complex organic compound with the molecular formula C13H17N.ClH. It is known for its unique tricyclic structure, which includes a nitrogen atom integrated into the ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azatricyclo[8.2.2.02,7]tetradeca-2,4,6-triene;hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic conditions to form the tricyclic core. The reaction conditions often require controlled temperatures and the presence of a strong acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-Azatricyclo[8.2.2.02,7]tetradeca-2,4,6-triene;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The nitrogen atom in the ring system can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces an amine.

Scientific Research Applications

8-Azatricyclo[8.2.2.02,7]tetradeca-2,4,6-triene;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Azatricyclo[8.2.2.02,7]tetradeca-2,4,6-triene;hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the ring system can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    8-Azabicyclo[3.2.1]octane: Another nitrogen-containing tricyclic compound with different ring sizes.

    8-Azatricyclo[4.2.1.02,5]nonane: A structurally similar compound with a different arrangement of the tricyclic system.

Uniqueness

8-Azatricyclo[8.2.2.02,7]tetradeca-2,4,6-triene;hydrochloride is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

8-azatricyclo[8.2.2.02,7]tetradeca-2,4,6-triene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c1-2-4-13-12(3-1)11-7-5-10(6-8-11)9-14-13;/h1-4,10-11,14H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNBRDIXBVWTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CNC3=CC=CC=C23.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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